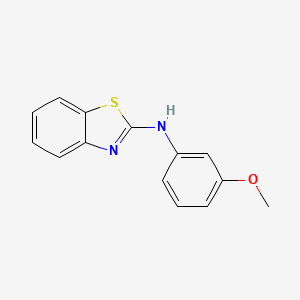

Benzothiazol-2-yl-(3-methoxy-phenyl)-amine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS/c1-17-11-6-4-5-10(9-11)15-14-16-12-7-2-3-8-13(12)18-14/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCAWUKQDWALLIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201277892 | |

| Record name | N-(3-Methoxyphenyl)-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201277892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216502-43-1 | |

| Record name | N-(3-Methoxyphenyl)-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=216502-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Methoxyphenyl)-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201277892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Benzothiazol-2-yl-(3-methoxy-phenyl)-amine

This guide provides a comprehensive technical overview for the synthesis and detailed characterization of the novel compound, Benzothiazol-2-yl-(3-methoxy-phenyl)-amine. The content herein is curated for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering both theoretical grounding and practical, field-proven insights. The structure of this document is designed to follow a logical progression from molecular conception to empirical validation, ensuring scientific integrity and reproducibility.

Introduction: The Significance of the 2-Aminobenzothiazole Scaffold

The benzothiazole ring system is a prominent heterocyclic scaffold renowned for its diverse pharmacological activities.[1][2][3] Derivatives of 2-aminobenzothiazole, in particular, are of significant interest as they serve as crucial intermediates in the synthesis of a wide array of bioactive molecules.[1][4] These compounds have demonstrated a broad spectrum of biological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][5][6] The facile functionalization of the C2-amino group allows for the introduction of various substituents, enabling the modulation of their physicochemical and pharmacological profiles.[1] This guide focuses on a specific derivative, this compound, detailing a robust synthetic protocol and a comprehensive characterization workflow.

PART 1: Synthesis of this compound

The synthesis of the target compound can be efficiently achieved through a nucleophilic aromatic substitution reaction. This approach is widely utilized for the preparation of 2-arylaminobenzothiazoles due to its reliability and relatively high yields.

Reaction Scheme:

The proposed synthesis involves the reaction of 2-chlorobenzothiazole with 3-methoxyaniline.

Sources

- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives - IJPRS [ijprs.com]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Shifts for Benzothiazol-2-yl-(3-methoxy-phenyl)-amine

This guide provides a detailed theoretical analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel compound Benzothiazol-2-yl-(3-methoxy-phenyl)-amine. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the structural characterization of this and similar molecular scaffolds. By leveraging established principles of NMR spectroscopy and analyzing the electronic effects of the constituent functional groups, we present a robust prediction of the chemical shifts, offering a valuable reference for spectral assignment and structural verification.

Introduction: The Imperative of Predictive NMR in Modern Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the elucidation of molecular structures in solution.[1] For novel compounds, such as this compound, the ability to accurately predict ¹H and ¹³C NMR chemical shifts is a critical step in confirming synthetic success and ensuring the correct structural assignment. Predictive analysis serves as a powerful complement to experimental data, aiding in the interpretation of complex spectra and providing a deeper understanding of the electronic environment within the molecule.

This guide will deconstruct the target molecule into its primary components—the benzothiazole moiety, the 3-methoxyphenyl group, and the linking amine—to systematically predict the chemical shifts of each proton and carbon atom. Our predictions are grounded in the fundamental principles of substituent effects, including inductive and resonance effects, and are supported by empirical data from analogous structures reported in the scientific literature.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the predicted NMR data, the following standardized numbering system will be used for this compound.

Figure 1. Molecular structure and atom numbering of this compound.

Predicted ¹H NMR Chemical Shifts

The predicted ¹H NMR chemical shifts for this compound are summarized in Table 1. The aromatic region is expected to be complex due to the presence of two distinct aromatic systems. Aromatic protons generally resonate in the downfield region of the spectrum (δ 6.5-8.0 ppm) due to the deshielding effect of the ring current.[2]

| Proton | Predicted Shift (δ, ppm) | Multiplicity | Rationale |

| H-N | 8.5 - 9.5 | Broad Singlet | The amine proton is expected to be significantly deshielded due to its attachment to the electron-withdrawing benzothiazole ring and potential for hydrogen bonding. Its signal is often broad due to quadrupolar relaxation and exchange. |

| H-4 | 7.65 - 7.75 | Doublet | This proton is on the benzothiazole ring, which is an electron-deficient system. Protons on the benzothiazole ring typically appear in the range of δ 7.31-8.01 ppm.[3] H-4 is adjacent to the fused benzene ring and is expected to be in the downfield portion of this range. |

| H-7 | 7.55 - 7.65 | Doublet | Similar to H-4, this proton is part of the electron-deficient benzothiazole ring system. |

| H-5 | 7.35 - 7.45 | Triplet | This proton is expected to be slightly more shielded than H-4 and H-7. |

| H-6 | 7.20 - 7.30 | Triplet | This proton is also on the benzothiazole ring and its chemical shift is influenced by the overall electron-withdrawing nature of the heterocyclic system. |

| H-2' | 6.80 - 6.90 | Doublet | This proton is ortho to the electron-donating amine group and meta to the electron-donating methoxy group. The strong shielding effect of the amine will shift it upfield. Electron-donating groups shield ortho and para positions, shifting signals upfield.[4] |

| H-6' | 7.10 - 7.20 | Triplet | This proton is ortho to the amine group and meta to the methoxy group. Its chemical shift will be influenced by both substituents. |

| H-4' | 6.65 - 6.75 | Triplet | This proton is para to the amine group and ortho to the methoxy group, and will experience significant shielding from both electron-donating groups. |

| H-5' | 6.40 - 6.50 | Doublet | This proton is meta to the amine group and ortho to the methoxy group, and is expected to be the most shielded proton on the phenyl ring. |

| OCH₃ | 3.80 - 3.90 | Singlet | The methyl protons of a methoxy group on an aromatic ring typically resonate in this region.[5] |

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts are presented in Table 2. Aromatic carbons typically resonate between δ 120-150 ppm.[2] The specific chemical shifts are highly dependent on the electronic effects of the substituents.

| Carbon | Predicted Shift (δ, ppm) | Rationale |

| C-2 | 165.0 - 168.0 | This carbon is part of the thiazole ring and is bonded to two nitrogen atoms and a sulfur atom, leading to significant deshielding. The C2 carbon in 2-aminobenzothiazole derivatives is typically found in this downfield region.[1] |

| C-7a | 151.0 - 153.0 | A quaternary carbon in the benzothiazole ring, its chemical shift is influenced by the fused ring system. |

| C-3a | 130.0 - 132.0 | Another quaternary carbon in the benzothiazole system. |

| C-4 | 121.0 - 122.0 | Aromatic CH carbon in the benzothiazole ring. |

| C-5 | 124.0 - 125.0 | Aromatic CH carbon in the benzothiazole ring. |

| C-6 | 122.0 - 123.0 | Aromatic CH carbon in the benzothiazole ring. |

| C-7 | 120.0 - 121.0 | Aromatic CH carbon in the benzothiazole ring. |

| C-1' | 142.0 - 144.0 | This carbon is directly attached to the amine nitrogen and is deshielded. |

| C-2' | 110.0 - 112.0 | Ortho to the amine and meta to the methoxy group, this carbon is shielded. |

| C-3' | 160.0 - 162.0 | This carbon is attached to the strongly electron-donating methoxy group, resulting in significant deshielding. |

| C-4' | 105.0 - 107.0 | Ortho to the methoxy group and para to the amine, this carbon is strongly shielded. |

| C-5' | 129.0 - 131.0 | Meta to both the amine and methoxy groups, its chemical shift is less affected by their resonance effects. |

| C-6' | 115.0 - 117.0 | Ortho to the amine and meta to the methoxy group, this carbon is shielded. |

| OCH₃ | 55.0 - 56.0 | The carbon of the methoxy group typically appears in this range.[6] |

Causality Behind the Predicted Shifts: An Analysis of Electronic Effects

The predicted chemical shifts are a direct consequence of the interplay of electronic effects within the molecule. The following diagram illustrates the key electronic influences that determine the magnetic environment of each nucleus.

Figure 2. Dominant electronic influences on the ¹H and ¹³C NMR chemical shifts.

The benzothiazole ring system is inherently electron-deficient due to the presence of the electronegative nitrogen and sulfur atoms. This leads to a general deshielding of all protons and carbons within this moiety, causing them to resonate at higher chemical shifts (further downfield).

Conversely, the 3-methoxyphenyl-amine portion of the molecule contains two electron-donating groups: the amine and the methoxy group. Both of these groups donate electron density into the phenyl ring through resonance (+M effect), with the effect being most pronounced at the ortho and para positions.[4] This increased electron density leads to a shielding effect, causing the protons and carbons at these positions to resonate at lower chemical shifts (further upfield).

Experimental Protocol for NMR Data Acquisition

To obtain high-quality experimental NMR data for this compound, the following generalized protocol is recommended.[1]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified, dry compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence chemical shifts, particularly for exchangeable protons like N-H.

-

Transfer the solution to a clean, high-quality 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set an appropriate spectral width to encompass all expected proton signals.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Integrate all signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain single lines for each unique carbon.

-

A larger number of scans will likely be required compared to the ¹H spectrum due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

2D NMR Experiments (Optional but Recommended):

-

To unambiguously assign all proton and carbon signals, it is highly recommended to perform two-dimensional NMR experiments such as:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

-

Conclusion

This in-depth technical guide provides a comprehensive set of predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions, based on established spectroscopic principles and literature data, offer a valuable starting point for the analysis of experimental NMR spectra. The provided rationale for the predicted shifts, rooted in the electronic nature of the molecule, enhances the understanding of its structure-property relationships. It is anticipated that this guide will serve as a useful tool for chemists and researchers in the fields of medicinal chemistry, materials science, and organic synthesis.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Uçar, G., et al. (2018). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. PubMed Central. [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

-

Chemistry LibreTexts. (2024). Characteristic 13C NMR Absorptions of Aromatic Compounds. [Link]

-

Hans Reich. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin. [Link]

-

ACS Publications. (2012). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. arabjchem.org [arabjchem.org]

- 6. mdpi.com [mdpi.com]

Elucidating the Mass Spectral Fragmentation of Benzothiazol-2-yl-(3-methoxy-phenyl)-amine: A Technical Guide

Abstract

The structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. Benzothiazole derivatives, recognized for their diverse pharmacological activities, represent a class of compounds where unambiguous identification is critical. This technical guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of a specific derivative, Benzothiazol-2-yl-(3-methoxy-phenyl)-amine. By leveraging foundational principles of mass spectrometry, this document delineates the predicted fragmentation pathways under both high-energy Electron Ionization (EI) and soft-ionization tandem mass spectrometry (ESI-MS/MS). This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical predictions and practical experimental protocols to aid in the structural elucidation of this compound and its analogues.

Introduction: The Analytical Imperative

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with anticancer, antimicrobial, and anti-inflammatory properties.[1][2] As new analogues are synthesized, rapid and definitive structural confirmation becomes a bottleneck. Mass spectrometry (MS) is an indispensable tool for this purpose, providing precise molecular weight and invaluable structural information through fragmentation analysis.[3][4]

The subject of this guide, this compound, combines three distinct chemical motifs: the benzothiazole ring system, an aromatic amine linkage, and a methoxy-substituted phenyl ring. Each of these features imparts a unique influence on the molecule's fragmentation pattern. Understanding how the molecule disassembles under energetic conditions is key to interpreting its mass spectrum with confidence. This guide will explore the fragmentation logic, predict the resultant product ions, and provide the practical means to acquire this data.

Molecular Profile

A precise understanding of the analyte's properties is the first step in any mass spectrometric analysis.

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C₁₄H₁₂N₂OS |

| Average Mass | 256.32 Da |

| Monoisotopic Mass | 256.0670 Da |

| Chemical Structure |

The Influence of Ionization Technique: EI vs. ESI

The choice of ionization method is the most critical experimental parameter, as it dictates the energy imparted to the molecule and, consequently, the extent of fragmentation.

-

Electron Ionization (EI): This is a "hard" ionization technique where the analyte is bombarded with high-energy (typically 70 eV) electrons.[5] This process generates an odd-electron molecular ion (M•⁺) with significant internal energy, leading to extensive and often complex fragmentation.[6] The resulting mass spectrum is a rich fingerprint of the molecule's structure.

-

Electrospray Ionization (ESI): This is a "soft" ionization technique that generates even-electron ions, typically a protonated molecule ([M+H]⁺), with very little internal energy.[5][6] As a result, the initial mass spectrum often shows only the precursor ion with minimal fragmentation. To induce fragmentation, tandem mass spectrometry (MS/MS) is employed, where the precursor ion is isolated and subjected to collision-induced dissociation (CID) with an inert gas. This provides controlled, structurally informative fragmentation.

These two techniques provide complementary information. EI reveals the molecule's overall stability and potential rearrangement pathways, while ESI-MS/MS allows for a more targeted interrogation of its structural bonds.

Predicted Fragmentation Pathways under Electron Ionization (EI-MS)

Under the high-energy conditions of EI, the molecular ion (M•⁺) of this compound (m/z 256) is expected to undergo several competing fragmentation reactions. The primary cleavage sites are dictated by the relative stability of the resulting radicals and cations.

Key predicted pathways include:

-

α-Cleavage: The C-N bond connecting the benzothiazole and phenyl rings is a likely point of initial cleavage, driven by the stability of the resulting fragments.

-

Methoxy Group Fragmentation: Methoxy-substituted aromatic rings are known to fragment via the loss of a methyl radical (•CH₃), followed by the loss of a neutral carbon monoxide (CO) molecule.[7][8]

-

Benzothiazole Ring Fission: The heterocyclic ring itself can break apart, commonly through the expulsion of neutral molecules like hydrogen cyanide (HCN).[4][7]

Table 1: Summary of Predicted Key Fragments in EI-MS

| m/z (Nominal) | Proposed Formula | Description of Loss |

| 256 | [C₁₄H₁₂N₂OS]•⁺ | Molecular Ion (M•⁺) |

| 255 | [C₁₄H₁₁N₂OS]⁺ | Loss of a hydrogen radical (•H) from the amine.[9] |

| 241 | [C₁₃H₉N₂OS]⁺ | Loss of a methyl radical (•CH₃) from the methoxy group.[7] |

| 229 | [C₁₃H₁₁N₁OS]•⁺ | Loss of hydrogen cyanide (HCN) from the benzothiazole ring. |

| 213 | [C₁₂H₉N₂S]⁺ | Sequential loss of •CH₃ and CO from the methoxy-phenyl moiety. |

| 149 | [C₇H₅N₂S]⁺ | Cleavage of the C-N bond, forming the stable 2-aminobenzothiazole cation radical fragment (charge retained on benzothiazole). |

| 123 | [C₇H₉NO]•⁺ | Cleavage of the C-N bond, forming the 3-methoxyaniline radical cation (charge retained on phenylamine). |

| 108 | [C₆H₄S]•⁺ | A common fragment from the benzothiazole core, resulting from the loss of C₂H₂N from the parent ion.[4][10] |

Predicted Fragmentation Pathways under ESI-MS/MS

In ESI, the molecule is gently protonated, forming the even-electron precursor ion [M+H]⁺ at m/z 257. The subsequent CID fragmentation is typically dominated by the cleavage of the most labile bonds in this protonated state.

For this compound, protonation is likely to occur on one of the nitrogen atoms. The most favorable fragmentation pathway involves the cleavage of the central C-N bond, as this is a common route for protonated amines and amides.[5][11] This leads to the formation of a stable, neutral amine and a charged cation.

Table 2: Summary of Predicted Key Fragments in ESI-MS/MS

| Precursor m/z | Product m/z | Proposed Formula | Description of Neutral Loss |

| 257.07 | 151.04 | [C₇H₇N₂S]⁺ | Loss of 3-methoxyaniline (123.06 Da). This is predicted to be a major fragmentation pathway. |

| 257.07 | 124.07 | [C₇H₁₀NO]⁺ | Loss of 2-aminobenzothiazole moiety (150.02 Da). |

| 151.04 | 109.01 | [C₆H₅S]⁺ | Further fragmentation of the protonated 2-aminobenzothiazole fragment.[12] |

Experimental Protocols

To validate these predictions, the following generalized protocols can be adapted for specific instrumentation.

6.1. Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

This protocol is designed to analyze the volatility and thermal stability of the compound and to generate a classic EI fragmentation pattern.

-

Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of a volatile solvent like ethyl acetate or dichloromethane.

-

Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) and an electron ionization source.

-

GC Method:

-

Injector Temperature: 280 °C.

-

Injection Volume: 1 µL (with appropriate split ratio, e.g., 20:1).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at a rate of 20 °C/min, and hold for 5 minutes.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40 - 500.

-

Data Acquisition: Full scan mode.

-

6.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis

This protocol is ideal for generating and fragmenting the protonated molecule to confirm connectivity.

-

Sample Preparation: Prepare a 10 µg/mL solution of the compound in a mixture of methanol and water (e.g., 50:50 v/v) with 0.1% formic acid to promote protonation.[4]

-

Instrumentation: An HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Orbitrap) with an electrospray ionization (ESI) source.

-

LC Method:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

-

MS Method:

-

Ionization Mode: ESI Positive.

-

Capillary Voltage: 3.5 - 4.0 kV.

-

Source Temperature: 120 - 150 °C.

-

Data Acquisition:

-

MS1 Scan: Acquire a full scan from m/z 100 - 600 to identify the [M+H]⁺ precursor ion (m/z 257.07).

-

MS2 Scan (Tandem MS): Perform data-dependent acquisition (DDA) or targeted MS/MS on the precursor ion at m/z 257.07. Use a normalized collision energy (NCE) ramp (e.g., 15-40 eV) to observe the full range of fragment ions.

-

-

Conclusion

The mass spectrometric fragmentation of this compound is a predictable process governed by the fundamental chemistry of its constituent parts. Under EI, a complex but informative spectrum is expected, with key fragments arising from the cleavage of the central C-N bond and characteristic losses from the methoxy-phenyl and benzothiazole rings. Under the gentler conditions of ESI-MS/MS, fragmentation is dominated by a clean cleavage of the C-N bond, providing unambiguous evidence of the two major structural subunits. By combining these analytical approaches, researchers can achieve a high degree of confidence in the structural elucidation of this and related molecules, accelerating the pace of research and development.

References

- BenchChem. (n.d.). Navigating the Mass Spectral Landscape of Benzothiazoles: A Comparative Guide.

- Karminski-Zamola, G., et al. (1998). Electron Impact Mass Spectra of Some Unsaturated Derivatives of 2-Benzothiazoles. Marcel Dekker, Inc.

- BenchChem. (n.d.). Spectroscopic data (NMR, IR, MS) of 2-aminobenzothiazole.

- BenchChem. (n.d.). A Guide to the Spectroscopic Analysis of 2-Aminobenzothiazole.

- University Course Material. (n.d.). Mass Spectrometry: Fragmentation.

- da Silva, G. C., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Institutes of Health (NIH).

- V. P. de Andrade, et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing.

- Al-Ostath, O. M., et al. (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC - PubMed Central.

- Kertesz, V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE.

- MassBank. (2021). Benzothiazoles.

- Al-Ostath, O. M., et al. (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega.

- BenchChem. (n.d.). Unveiling the Molecular Breakdown: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Methoxy-6-nitrobenzyl Derivatives.

Sources

- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 6. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]

- 7. tandfonline.com [tandfonline.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 12. massbank.eu [massbank.eu]

Infrared Spectroscopy of Benzothiazol-2-yl-(3-methoxy-phenyl)-amine: A Guide to Structural Elucidation

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopic characteristics of Benzothiazol-2-yl-(3-methoxy-phenyl)-amine, a molecule of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven methodologies to offer researchers, scientists, and drug development professionals a robust framework for structural identification and characterization. We will deconstruct the molecule's vibrational modes, correlate them to specific functional groups, and present a self-validating experimental protocol for acquiring high-quality Fourier Transform Infrared (FTIR) spectra. The guide emphasizes the causality behind spectral features and experimental choices, ensuring both technical accuracy and practical utility.

Introduction: The Role of Vibrational Spectroscopy in Molecular Characterization

Benzothiazole derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse biological activities.[1] The specific molecule of interest, this compound, combines three key chemical moieties: a benzothiazole heterocycle, a secondary aromatic amine linker, and a methoxy-substituted phenyl ring. The precise arrangement of these groups governs the molecule's chemical properties and biological function.

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[2][3] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral "fingerprint."[3] For drug development professionals and researchers, FTIR spectroscopy is an indispensable tool for:

-

Confirming the identity and structure of newly synthesized compounds.

-

Identifying the presence of key functional groups.

-

Assessing sample purity.

-

Studying intermolecular interactions, such as hydrogen bonding.

This guide provides an in-depth examination of the expected IR absorption bands for this compound, grounding the analysis in established spectroscopic principles.

Molecular Structure and Predicted Vibrational Modes

To accurately interpret the IR spectrum, we must first dissect the molecule into its constituent functional groups. Each group possesses characteristic vibrational frequencies that contribute to the final spectrum.

Figure 1: Molecular structure and key functional groups of this compound.

The primary vibrational modes expected are summarized in the table below. The causality for these assignments is rooted in the bond strengths, the masses of the atoms involved, and the electronic environment of each functional group.

| Functional Group Moiety | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Characteristics |

| Secondary Aromatic Amine | N-H Stretch | ~3400 | Medium, Sharp |

| C-N Stretch | 1350 - 1250 | Strong | |

| N-H Wag | 750 - 700 | Medium to Strong, Broad | |

| Aromatic Systems (Both Rings) | Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak, Sharp |

| Aromatic C=C Stretch (In-ring) | 1600 - 1585 & 1500 - 1400 | Medium to Strong, Sharp | |

| C-H Out-of-Plane (oop) Bending | 900 - 675 | Strong | |

| Benzothiazole Ring | C=N Stretch | 1670 - 1600 | Medium to Strong |

| C-S Stretch | 700 - 600 | Weak to Medium | |

| Methoxy Group | Asymmetric C-O-C Stretch | 1275 - 1200 | Strong |

| Symmetric C-O-C Stretch | 1075 - 1020 | Medium | |

| CH₃ Stretch (Asymmetric & Symmetric) | 2960 - 2850 | Medium |

Detailed Analysis of Core Functional Groups

Secondary Aromatic Amine Vibrations

-

N-H Stretching: The N-H stretching vibration in aromatic secondary amines typically appears as a single, sharp peak around 3400 cm⁻¹.[4] This is at a slightly higher frequency compared to saturated secondary amines (3320-3280 cm⁻¹) due to the nitrogen's lone pair delocalization into the aromatic ring, which strengthens the N-H bond.[4][5] The sharpness of this peak is a key differentiator from the broad O-H stretch of alcohols.

-

C-N Stretching: The stretching of the C-N bond in aromatic amines gives rise to a strong absorption in the 1350-1250 cm⁻¹ region.[6][7] This band is more intense and at a higher frequency than in aliphatic amines (1250–1020 cm⁻¹) because resonance with the aromatic systems imparts partial double-bond character to the C-N bond, increasing its force constant.[6][7]

Benzothiazole and Phenyl Ring Systems

-

Aromatic C-H Stretching: The stretching of C-H bonds on an aromatic ring consistently appears at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[8][9] Observing peaks in this region is a strong indicator of unsaturation.[8]

-

C=C In-Ring Stretching: Aromatic rings exhibit characteristic carbon-carbon stretching vibrations, typically seen as a pair of sharp bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[8][10] These are often some of the most prominent peaks in the spectrum.

-

C=N Stretching: The imine (C=N) bond within the benzothiazole ring is expected to produce a characteristic absorption band in the 1670-1600 cm⁻¹ range.[1] This peak may sometimes overlap with the higher frequency aromatic C=C stretching band.

-

C-H Out-of-Plane Bending: The region from 900-675 cm⁻¹ is dominated by strong absorptions from C-H bonds bending out of the plane of the aromatic rings.[8] The exact positions of these "oop" bands are highly diagnostic of the substitution pattern on the rings.

Methoxy Functional Group

-

C-O-C Stretching: Alkyl aryl ethers, such as the methoxy group on a phenyl ring, are characterized by two distinct C-O stretching bands. The asymmetric stretch is a strong band found between 1275-1200 cm⁻¹, while the symmetric stretch appears as a medium intensity band at 1075-1020 cm⁻¹.[11] These are reliable indicators for the presence of an ether linkage.

-

C-H Stretching of the Methyl Group: The methyl (CH₃) portion of the methoxy group will exhibit its own C-H stretching vibrations, typically in the 2960-2850 cm⁻¹ range, slightly below the aromatic C-H stretches.[12]

Experimental Protocol: Acquiring a High-Fidelity Spectrum via ATR-FTIR

The following protocol describes a self-validating system for obtaining a high-quality IR spectrum of a solid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, which simplifies sample preparation.[13]

Rationale for ATR

ATR is the preferred method for this type of analysis due to its simplicity and reproducibility. It allows for the direct analysis of solid powders or liquids with minimal to no sample preparation, eliminating the need for KBr pellet pressing or solvent dilutions.[13][14] The technique relies on an evanescent wave that penetrates a small depth into the sample, making it ideal for strongly absorbing or opaque materials.[13]

Figure 2: Standard workflow for acquiring an FTIR spectrum using an ATR accessory.

Step-by-Step Methodology

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Confirm the ATR accessory is correctly installed.

-

-

Crystal Cleaning (Self-Validation Step 1):

-

Thoroughly clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent, such as isopropanol, using a lint-free wipe.[15]

-

Allow the solvent to fully evaporate. This step is critical to prevent cross-contamination from previous samples.

-

-

Acquire Background Spectrum (Self-Validation Step 2):

-

With the clean, empty ATR crystal in place, acquire a background spectrum. This scan measures the ambient environment (water vapor, CO₂) and the instrument's response, which will be digitally subtracted from the sample spectrum.[2]

-

Rationale: A clean background ensures that atmospheric and instrument-related peaks do not appear in the final sample spectrum, preventing misinterpretation.

-

-

Sample Application:

-

Place a small amount of the solid this compound powder onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.

-

Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal.[14]

-

Rationale: Good contact is essential for the evanescent wave to penetrate the sample effectively and produce a strong, high-quality spectrum. Inconsistent pressure is a common source of poor reproducibility.

-

-

Data Acquisition:

-

Acquire the sample spectrum using appropriate parameters. Standard parameters for routine characterization are:

-

Scan Range: 4000 – 600 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

-

-

The instrument software will automatically ratio the sample scan against the stored background scan to produce the final absorbance spectrum.[2]

-

-

Post-Acquisition Processing:

-

Clean the sample from the ATR crystal using a lint-free wipe and appropriate solvent.

-

Apply a software-based ATR correction to the spectrum. This correction accounts for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.

-

Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

-

Conclusion

The infrared spectrum of this compound is rich with information, providing a definitive fingerprint for its complex structure. By systematically analyzing the key vibrational modes—including the sharp N-H stretch near 3400 cm⁻¹, the strong aromatic C=C and C-N stretches between 1600-1250 cm⁻¹, and the characteristic C-O-C ether stretches—researchers can confidently confirm the molecule's identity and structural integrity. Adherence to the validated ATR-FTIR protocol outlined in this guide will ensure the acquisition of high-quality, reproducible data, forming a solid foundation for further research and development activities.

References

-

Journal of Chemical Health Risks. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

MDPI. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]

-

PubMed. (n.d.). [Influence of solvents on IR spectrum of aromatic amines]. Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of IR Absorptions. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Retrieved from [Link]

-

Advances in Sample Preparation. (2024). Enhancing Sample Preparation with FTIR Spectroscopy: Key Applications Across Science. Retrieved from [Link]

-

ResearchGate. (n.d.). Influence of Solvents on IR Spectrum of Aromatic Amines. Retrieved from [Link]

-

International Journal of Trend in Scientific Research and Development. (n.d.). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 25.5 Spectroscopic Properties of Amines. Retrieved from [Link]

-

International Journal of Chemical Studies. (2015). Ab initio and Density functional theory studies of vibrational spectra, and assignment of fundamental modes of Benzothiazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical FT-IR spectrum of benzothiazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared Spectrum of substituted benzothiazoles (BT1-BT3) derivatives. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

University of Florida. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

IOSR Journal. (2017). DFT and Vibrational spectroscopic study on 2-[2-(ethylamino-4- methylphenylaminothiazol)-5-oyl] benzothiazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated methoxy vibrational frequencies are shown for selected modes. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

-

Atmospheric Chemistry and Physics. (n.d.). ATR-FTIR characterization of organic functional groups and inorganic ions in ambient aerosols at a rural site. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Ab initio and density functional theory studies on vibrational spectra of 3-{[(4-methoxyphenyl)methylene]amino}-2-phenylquinazolin-4(3H)-one. Retrieved from [Link]

-

ResearchGate. (n.d.). High-resolution infrared spectra of the CH asymmetric stretch vibration of jet-cooled methoxy radical (CH3O). Retrieved from [Link]

-

EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). Retrieved from [Link]

-

ResearchGate. (n.d.). Peak areas of CH 2 symmetric and asymmetric stretching bands in the IR.... Retrieved from [Link]

-

Chemistry LibreTexts. (2023). ATR-FTIR. Retrieved from [Link]

-

MDPI. (n.d.). New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations. Retrieved from [Link]

-

Stack Exchange. (2014). Distinguish between symmetric and asymmetric molecules with IR. Retrieved from [Link]

-

University of California, Davis. (n.d.). IR_lectureNotes.pdf. Retrieved from [Link]

-

MDPI. (2024). Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. Retrieved from [Link]

-

ACS Publications. (n.d.). Density Functional Investigation of Methoxy-Substituted p-Benzoquinones: Conformational Analysis and Harmonic Force Fields of 2-Methoxy- and 2,3-Dimethoxy-1,4-benzoquinone. Retrieved from [Link]

-

University of Wisconsin-River Falls. (n.d.). Infrared (IR) Spectroscopy. Retrieved from [Link]

Sources

- 1. jchr.org [jchr.org]

- 2. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 3. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. www1.udel.edu [www1.udel.edu]

- 12. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 13. mt.com [mt.com]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. aqrc.ucdavis.edu [aqrc.ucdavis.edu]

Physical and chemical properties of Benzothiazol-2-yl-(3-methoxy-phenyl)-amine

An In-depth Technical Guide to the Physical and Chemical Properties of Benzothiazol-2-yl-(3-methoxy-phenyl)-amine

Abstract

This technical guide provides a comprehensive analysis of the core physical and chemical properties of this compound. As a member of the 2-aminobenzothiazole class of compounds, this molecule is of significant interest to researchers in medicinal chemistry and drug development due to the established broad-spectrum biological activity of its structural analogues.[1][2][3][4] This document consolidates predicted data based on established principles and spectral data from closely related compounds, covering its chemical structure, physical properties, detailed spectroscopic profile, and inherent chemical reactivity. Furthermore, it outlines robust, field-proven experimental protocols for its synthesis and characterization, providing scientists with the foundational knowledge required for its application in research and development.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole ring system, a fusion of benzene and a thiazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[5][6] Its derivatives are integral to numerous pharmacologically active agents, demonstrating a wide array of biological effects including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][3][6] The reactivity of the 2-aminobenzothiazole core, in particular, allows for extensive functionalization, making it a versatile building block for creating diverse chemical libraries.[1][7]

This compound incorporates this key scaffold, functionalized with a 3-methoxyphenyl group. This substitution is significant as the methoxy-phenyl moiety is prevalent in many bioactive molecules and can influence properties such as solubility, receptor binding, and metabolic stability. This guide serves as a foundational resource for researchers, offering a detailed projection of the molecule's characteristics and the experimental methodologies necessary for its practical application.

Chemical Identity and Structure

The structural foundation of the molecule is the planar benzothiazole bicycle, with the exocyclic amine acting as a linker to the 3-methoxyphenyl ring.[8]

Step-by-Step Methodology:

-

Vessel Preparation: An oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser is placed under an inert atmosphere (Argon or Nitrogen).

-

Reagent Addition: To the flask, add 2-chlorobenzothiazole (1.0 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and the phosphine ligand (e.g., Xantphos, 0.04 eq).

-

Catalyst and Amine Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq) and 3-methoxyaniline (1.1 eq).

-

Solvent Addition: Add anhydrous toluene via syringe. The volume should be sufficient to create a ~0.1 M solution with respect to the limiting reagent.

-

Reaction: The mixture is heated to 100-110 °C and stirred vigorously. The reaction is monitored by Thin-Layer Chromatography (TLC) until the starting material (2-chlorobenzothiazole) is consumed (typically 8-24 hours).

-

Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite to remove inorganic salts. The filtrate is washed sequentially with water and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure. The resulting crude solid is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.

-

Final Product: Fractions containing the pure product are combined and concentrated to yield this compound as a solid.

Protocol for Purity and Identity Confirmation

This logical workflow ensures that the synthesized material is indeed the target compound and meets the purity requirements for further study.

-

Thin-Layer Chromatography (TLC):

-

Purpose: Rapidly assess purity and determine an appropriate solvent system for column chromatography.

-

Protocol: Dissolve a small sample in a suitable solvent (e.g., chloroform). Spot onto a silica gel plate. Elute with a solvent system (e.g., 20% ethyl acetate in hexane). Visualize under UV light (254 nm). A pure compound should ideally show a single spot.

-

-

Melting Point Determination:

-

Purpose: A classic indicator of purity. Pure crystalline compounds exhibit a sharp melting point range (typically < 2 °C).

-

Protocol: Place a small amount of the dried, purified solid into a capillary tube. Use a calibrated melting point apparatus to determine the temperature range over which the solid melts.

-

-

Spectroscopic Analysis:

-

Purpose: To unambiguously confirm the chemical structure.

-

Protocol: Prepare samples according to instrument requirements (e.g., dissolve ~5-10 mg in 0.6 mL of DMSO-d₆ for NMR; prepare a KBr pellet for IR; dissolve in a suitable solvent for HRMS). Acquire spectra and compare the results against the predicted data in Tables 3-6. The congruence between experimental and predicted data provides authoritative confirmation of the compound's identity.

-

Potential Applications and Biological Significance

While specific biological data for this compound is limited in the public domain, the broader class of 2-(arylamino)benzothiazoles is rich with pharmacological precedent. These compounds are known to target a variety of biological pathways, and derivatives have been investigated as:

-

Anticancer Agents: Many benzothiazole derivatives exhibit potent cytotoxic activity against various cancer cell lines. [1][5]* Antimicrobial Agents: The scaffold is present in compounds with antibacterial and antifungal properties. [2][5]* Enzyme Inhibitors: They have been developed as inhibitors for enzymes such as kinases and fatty acid amide hydrolase (FAAH). [9]* Neuroprotective Agents: The FDA-approved drug Riluzole, a 2-aminobenzothiazole derivative, is used to treat amyotrophic lateral sclerosis (ALS). [6] Therefore, this compound represents a valuable probe molecule for screening in these and other therapeutic areas.

Conclusion

This compound is a compound of high interest, built upon a pharmacologically validated benzothiazole core. This guide has provided a detailed, predictive overview of its physical and chemical properties, grounded in the established behavior of analogous structures. The spectroscopic profile presented herein serves as a benchmark for empirical verification. Furthermore, the detailed protocols for synthesis and characterization offer a reliable pathway for researchers to produce and validate this compound for use in drug discovery and chemical biology applications, enabling the exploration of its full therapeutic potential.

References

- Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PubMed Central.

- Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review.

- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.

- Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry.

- Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. Royal Society of Chemistry.

- Spectroscopic and Synthetic Profile of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide: A Technical Guide. BenchChem.

- Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. MDPI.

- Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins - Supporting Inform

- Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. PubMed Central.

- IR: amines. University of Calgary.

- Synthesis and Pharmacological Activities of Benzothiazole Derivatives.

- Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI.

- Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arkivoc.

- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.

- FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature.

- This compound. ChemicalBook.

- Synthesis and Characterization of 2-Aryl Benzothiazole Deriv

- Benzothiazole. Wikipedia.

- Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior.

- Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives. Journal of Drug Delivery and Therapeutics.

- Advancement in Pharmacological Activities of Benzothiazole and its Derivatives:An Up to Date Review.

- Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents.

- Infrared Spectroscopy. University of Colorado Boulder.

Sources

- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives - Journal of Young Pharmacists [jyoungpharm.org]

- 5. ijper.org [ijper.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Benzothiazole - Wikipedia [en.wikipedia.org]

- 9. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PMC [pmc.ncbi.nlm.nih.gov]

Initial biological screening of Benzothiazol-2-yl-(3-methoxy-phenyl)-amine

An In-Depth Technical Guide to the Initial Biological Screening of Benzothiazol-2-yl-(3-methoxy-phenyl)-amine

Foreword: A Strategic Approach to Early-Stage Compound Evaluation

In the landscape of modern drug discovery, the initial biological screening of a novel chemical entity is a critical juncture. It is a process that demands not only methodological rigor but also strategic foresight. The compound at the heart of this guide, this compound, belongs to the benzothiazole class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry, known to be a constituent in a wide array of molecules demonstrating diverse and potent pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2]

This document is structured to serve as a comprehensive guide for researchers, scientists, and drug development professionals embarking on the preliminary evaluation of this, or similar, novel benzothiazole derivatives. Moving beyond a mere checklist of assays, this guide champions a logical, tiered approach. We begin with in silico predictions to establish a foundational pharmacokinetic and toxicological profile, which in turn informs a cascade of in vitro assays. This strategy ensures that resources are deployed efficiently, prioritizing experiments that are most likely to yield meaningful data and guide critical go/no-go decisions. The causality behind each experimental choice is elucidated, grounding the practical steps in established scientific principles to create a self-validating framework for discovery.

Section 1: Foundational Characterization and In Silico Assessment

Before committing to resource-intensive wet-lab screening, a thorough characterization of the test compound and a predictive computational analysis are paramount. This initial phase provides a forecast of the molecule's drug-like properties and potential liabilities.

Synthesis and Purity Confirmation

The synthesis of this compound can be achieved through established synthetic routes for 2-substituted benzothiazoles, often involving the condensation of an appropriate amine with elemental sulfur or the cyclization of 2-aminothiophenol derivatives.[3] Regardless of the chosen path, the final compound's identity and purity must be rigorously confirmed.

-

Structural Verification: Techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS) are essential to confirm the chemical structure.[4]

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of the compound, which should ideally be >95% for biological screening to ensure that observed effects are attributable to the compound itself and not impurities.[4]

In Silico ADMET Profiling: A Predictive First Look

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a cost-effective method to evaluate a compound's potential pharmacokinetic and safety profiles using computational models.[5][6] This step is crucial for identifying potential red flags early in the discovery process.[7]

Rationale: By predicting properties like oral bioavailability, blood-brain barrier permeability, and potential for toxicity, we can tailor the subsequent in vitro screening strategy. For instance, a compound predicted to have poor oral absorption might be prioritized for parenteral applications, or a high toxicity flag would warrant sensitive cytotoxicity screening as a first step.[8]

A typical in silico analysis would assess:

-

Physicochemical Properties: Molecular weight, LogP (lipophilicity), topological polar surface area (TPSA).

-

Pharmacokinetics: Human intestinal absorption (HIA), Caco-2 cell permeability, plasma protein binding (PPB).[8]

-

Toxicity: Ames mutagenicity, carcinogenicity, hepatotoxicity.

Several web-based servers and software packages (e.g., SwissADME, admetSAR) can perform these predictions.[4]

| Predicted ADMET Property | Illustrative Value | Implication for Screening Strategy |

| Lipinski's Rule of Five | 0 violations | Good potential for oral bioavailability. |

| GI Absorption | High | Prioritize oral route of administration in future studies. |

| Blood-Brain Barrier Permeant | No | Less likely to have CNS effects (or be a CNS drug candidate). |

| Ames Toxicity | Non-mutagen | Lower concern for genotoxicity. |

| hERG Inhibition | Low risk | Reduced risk of cardiotoxicity. |

| Table 1: Hypothetical in silico ADMET prediction summary for this compound. |

Section 2: The In Vitro Screening Cascade

Based on the broad spectrum of activities reported for benzothiazole derivatives, a logical screening cascade begins with foundational assays for general toxicity and broad-spectrum antimicrobial activity, followed by more specific, hypothesis-driven assays.

Workflow for Initial Biological Screening

The following diagram illustrates the proposed decision-making workflow for the initial screening of the target compound.

Caption: A tiered workflow for the initial biological screening of a novel compound.

Tier 1: Foundational Assays

Causality: Before assessing therapeutic potential, it is essential to determine the compound's intrinsic toxicity to normal cells. This establishes a therapeutic window—the concentration range where the compound might be effective without causing undue harm. A non-cancerous cell line (e.g., human embryonic kidney cells, HEK293) is used to establish a baseline toxicity profile.[9] The MTT assay is a robust, colorimetric method for this purpose, measuring cellular metabolic activity as a proxy for cell viability.[9][10]

-

Cell Culture: Culture a normal human cell line (e.g., HEK293) in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, maintained at 37°C in a 5% CO₂ humidified incubator.[11]

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the test compound.

-

Self-Validation: Include the following controls:

-

Negative Control: Cells treated with medium only.

-

Vehicle Control: Cells treated with the highest concentration of DMSO used for dilutions.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

-

-

-

Incubation: Incubate the plate for 24-48 hours at 37°C with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell viability) is determined by plotting a dose-response curve.[11]

Causality: The benzothiazole nucleus is a well-established pharmacophore in many antimicrobial agents.[1][12] Therefore, screening against a panel of pathogenic bacteria and fungi is a logical starting point. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]

-

Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Gram-positive Staphylococcus aureus, Gram-negative Escherichia coli, and yeast Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[14]

-

Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth medium, creating a concentration gradient.

-

Inoculation: Add the prepared microbial suspension to each well.

-

Self-Validation: Include the following controls:

-

Growth Control: Wells with broth and inoculum only.

-

Sterility Control: Wells with uninoculated broth.

-

Positive Control: A known antibiotic (e.g., Ciprofloxacin for bacteria) or antifungal (e.g., Amphotericin B for fungi) serially diluted as a reference.[12]

-

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is visually identified as the lowest concentration of the compound in which no turbidity (growth) is observed.[13]

| Microorganism | Standard Drug (Control) | Hypothetical MIC (µg/mL) |

| S. aureus (Gram +) | Ciprofloxacin | 16 |

| E. coli (Gram -) | Ciprofloxacin | >128 |

| C. albicans (Fungus) | Amphotericin B | 32 |

| Table 2: Hypothetical antimicrobial screening results (MIC values). |

Section 3: Hypothesis-Driven Secondary Assays

If the initial screening reveals interesting activity (e.g., low cytotoxicity, significant antimicrobial effects), secondary assays can be employed to explore more specific biological activities commonly associated with the benzothiazole scaffold.

Antiproliferative Activity against Cancer Cells

Causality: Many benzothiazole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[4][15] If the compound shows low general cytotoxicity but has a structure suggestive of anticancer potential, it is logical to test its effects specifically on cancer cells. The MTT assay protocol described above can be adapted for this purpose by using a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).[4][11] A compound is considered promising if it shows a significantly lower IC₅₀ value for cancer cells compared to normal cells, indicating cancer-selective cytotoxicity.

Antioxidant Capacity Assessment

Causality: Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties can mitigate cellular damage. Some benzothiazoles have been reported to possess antioxidant activity.[16] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple chemical assay to evaluate the free radical scavenging ability of a compound.[17]

The following diagram illustrates how an antioxidant molecule donates a hydrogen atom to the stable DPPH radical, neutralizing it and causing a color change that can be measured spectrophotometrically.

Caption: The basic principle of the DPPH free radical scavenging assay.

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of the test compound in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.

-

Self-Validation: Include:

-

Blank: Methanol only.

-

Control: DPPH solution with methanol (no compound).

-

Positive Control: A known antioxidant like Ascorbic Acid or Trolox.[16]

-

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) can then be determined.

Section 4: Data Integration and Path Forward

The initial biological screening generates a multidimensional dataset. The true value lies in integrating these findings to make an informed decision about the compound's future.

-

Promising Profile: A compound exhibiting low cytotoxicity in normal cells (high IC₅₀), coupled with potent, specific activity in a therapeutic assay (e.g., low MIC against a specific pathogen or low IC₅₀ against a cancer cell line), would be considered a strong "hit."

-

Problematic Profile: A compound that shows high general cytotoxicity at concentrations similar to or lower than its effective concentration in therapeutic assays has a narrow therapeutic window and is generally not prioritized for further development.

-

Moderate Profile: A compound with moderate activity and moderate toxicity may warrant structural modifications (lead optimization) to improve its potency and safety profile.

The collective data from the in silico and in vitro screens provide the foundational knowledge necessary to either advance this compound into more complex biological models or to guide the synthesis of analogues with improved properties, thereby driving the drug discovery process forward on a foundation of solid scientific evidence.

References

-

Journal of Chemical Health Risks. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Retrieved from [Link]

-

African Journal of Online. (n.d.). SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI. Retrieved from [Link]

-

Pharma Research Library. (n.d.). Synthesis and Antimicrobial Screening of Some Novel 2-amino Benzothiazole Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Retrieved from [Link]

-

MDPI. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). Review on Literature Study of Benzothiazole. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. Retrieved from [Link]

-

Journal of Chemical Health Risks. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and biological evaluation of a series of 2-(substitutedphenyl)benzothiazoles. Retrieved from [Link]

-

PubMed Central. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Education and Research. (n.d.). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Retrieved from [Link]

-

Advanced Journal of Chemistry, Section A. (n.d.). Molecular Docking, Synthesis, and Biological Screening of Some Novel Benzothiazoles as Acetylcholinesterase Inhibitors. Retrieved from [Link]

-

PubMed Central. (n.d.). Analytical Methods Used in Determining Antioxidant Activity: A Review. Retrieved from [Link]

-

PubMed Central. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Retrieved from [Link]

-

ACS Publications. (2020). Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. Retrieved from [Link]

-

PubMed. (n.d.). In silico ADMET prediction: recent advances, current challenges and future trends. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]

-

ResearchGate. (2024). Antioxidant Assays: Principles, Methods and Analyses. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2023). BIOLOGICAL ASPECTS OF NOVEL BENZOTHIAZOLE DERIVATIVES. Retrieved from [Link]

-

IIP Series. (2024). IN SILICO ADMET PREDICTIONS: ENHANCING DRUG DEVELOPMENT THROUGH QSAR MODELING. Retrieved from [Link]

-

MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

-

MDPI. (n.d.). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Retrieved from [Link]

-

ACS Publications. (n.d.). ADMET Evaluation in Drug Discovery. 13. Development of in Silico Prediction Models for P-Glycoprotein Substrates. Retrieved from [Link]

-

ResearchGate. (n.d.). Update on in vitro cytotoxicity assays for drug development. Retrieved from [Link]

-

DrugPatentWatch. (n.d.). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. Retrieved from [Link]

-

Encyclopedia.pub. (n.d.). Chemical and Cell-Based Antioxidant Assays. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

-

Royal Society of Chemistry. (2001). Methods for testing antioxidant activity. Retrieved from [Link]

-

SlideShare. (n.d.). In Silico methods for ADMET prediction of new molecules. Retrieved from [Link]

Sources

- 1. jchr.org [jchr.org]

- 2. ijpsr.com [ijpsr.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. drugpatentwatch.com [drugpatentwatch.com]

- 7. researchgate.net [researchgate.net]

- 8. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 9. ijprajournal.com [ijprajournal.com]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. jchr.org [jchr.org]

- 13. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]

- 15. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis [mdpi.com]

- 16. ajol.info [ajol.info]

- 17. Chemical and Cell-Based Antioxidant Assays | Encyclopedia MDPI [encyclopedia.pub]

Potential therapeutic targets of Benzothiazol-2-yl-(3-methoxy-phenyl)-amine

An In-depth Technical Guide to the Potential Therapeutic Targets of Benzothiazol-2-yl-(3-methoxy-phenyl)-amine

Abstract